N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8954124
InChI: InChI=1S/C14H11BrN2O3/c15-10-3-1-2-9(6-10)8-16-17-14(20)12-5-4-11(18)7-13(12)19/h1-8,18-19H,(H,17,20)/b16-8+
SMILES: C1=CC(=CC(=C1)Br)C=NNC(=O)C2=C(C=C(C=C2)O)O
Molecular Formula: C14H11BrN2O3
Molecular Weight: 335.15 g/mol

N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide

CAS No.:

Cat. No.: VC8954124

Molecular Formula: C14H11BrN2O3

Molecular Weight: 335.15 g/mol

* For research use only. Not for human or veterinary use.

N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide -

Specification

Molecular Formula C14H11BrN2O3
Molecular Weight 335.15 g/mol
IUPAC Name N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide
Standard InChI InChI=1S/C14H11BrN2O3/c15-10-3-1-2-9(6-10)8-16-17-14(20)12-5-4-11(18)7-13(12)19/h1-8,18-19H,(H,17,20)/b16-8+
Standard InChI Key MTLCUBNNCWZEIK-LZYBPNLTSA-N
Isomeric SMILES C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=C(C=C(C=C2)O)O
SMILES C1=CC(=CC(=C1)Br)C=NNC(=O)C2=C(C=C(C=C2)O)O
Canonical SMILES C1=CC(=CC(=C1)Br)C=NNC(=O)C2=C(C=C(C=C2)O)O

Introduction

N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide is a complex organic compound that belongs to the class of benzamides. It is characterized by the presence of a bromophenyl group attached to a benzamide core, which includes hydroxyl groups at the 2 and 4 positions. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science.

Synthesis and Preparation

The synthesis of N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide typically involves the condensation reaction between 2,4-dihydroxybenzamide and 3-bromobenzaldehyde. This reaction is facilitated under acidic conditions, where the imine linkage is formed. The specific conditions, such as solvent choice and temperature, can vary depending on the desired yield and purity.

ReagentsConditionsProduct
2,4-DihydroxybenzamideAcidic conditionsN-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide
3-BromobenzaldehydeSolvent: e.g., ethanol or methanol

Biological and Chemical Activities

While specific biological activities of N-[(E)-(3-bromophenyl)methylideneamino]-2,4-dihydroxybenzamide are not detailed in the available literature, compounds with similar structures often exhibit antimicrobial, antifungal, or antioxidant properties. The presence of hydroxyl groups and a bromine atom could contribute to these activities by facilitating interactions with biological targets.

Potential ActivityMechanism
AntimicrobialInteraction with microbial membranes or enzymes
AntifungalInhibition of fungal growth through cell wall disruption
AntioxidantScavenging of free radicals

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